4-Methoxy-2H-pyridazin-3-one is a heterocyclic organic compound belonging to the pyridazinone class. It is characterized by a pyridazine ring with a methoxy group at the fourth position and a keto group at the third position. This compound has gained attention due to its potential biological activities, including anti-inflammatory and anticancer properties.
4-Methoxy-2H-pyridazin-3-one can be synthesized through various chemical reactions involving hydrazine derivatives and other reagents. The compound is also found in research related to pharmacological applications, particularly as a precursor in the synthesis of more complex pyridazinone derivatives.
The synthesis of 4-Methoxy-2H-pyridazin-3-one typically involves the reaction of hydrazine with appropriate carbonyl compounds. Several methods have been documented:
The synthetic pathway often employs conditions such as refluxing in solvents like ethanol or acetic acid to promote reaction efficiency. For example, one method utilizes a mixture of hydrazine hydrate and an appropriate carbonyl compound under reflux conditions, yielding moderate to high product yields .
The molecular structure of 4-Methoxy-2H-pyridazin-3-one features:
4-Methoxy-2H-pyridazin-3-one can participate in various chemical reactions, including:
In one notable reaction, 4-Methoxy-2H-pyridazin-3-one was used as a precursor in synthesizing derivatives that exhibit significant biological activity against various cancer cell lines .
The mechanism of action for compounds derived from 4-Methoxy-2H-pyridazin-3-one often involves:
Studies have shown that modifications at different positions on the pyridazinone ring can significantly alter biological activity, suggesting that structure-activity relationships are critical for optimizing therapeutic efficacy .
4-Methoxy-2H-pyridazin-3-one and its derivatives have several applications in scientific research:
The pyridazinone heterocycle emerged as a pharmacologically significant scaffold in the mid-20th century, with early applications in cardiovascular therapeutics. The antihypertensive drug hydralazine (a phthalazinone derivative) marked one of the first clinical successes of this chemotype in the 1950s [1] [5]. By the 1980s–1990s, research intensified around 3(2H)-pyridazinone derivatives as phosphodiesterase-3 (PDE3) inhibitors for cardiac insufficiency, exemplified by zardaverine and imazodan. These agents demonstrated dual cardiotonic and antiplatelet aggregation effects through cyclic nucleotide modulation [1]. The 21st century witnessed structural diversification toward multifunctional agents, culminating in FDA-approved drugs incorporating pyridazinone bioisosteres: the PARP inhibitor olaparib (2014, phthalazinone core) for ovarian cancer, the MET inhibitor tepotinib (2021, pyridazinone) for NSCLC, and the TYK2 inhibitor deucravacitinib (2022, aminopyridazine) for psoriasis [5]. Within this evolution, 4-methoxy-substituted pyridazinones gained prominence for their balanced physiochemical properties and target versatility, enabling optimized engagement with enzymes and receptors implicated in inflammation and oncology [1] [6].
Table 1: Key Pyridazinone-Based Drugs in Clinical Use
| Compound Name | Core Structure | Primary Target | Therapeutic Indication | Approval Year |
|---|---|---|---|---|
| Hydralazine | Phthalazinone | Vasodilator | Hypertension | 1953 |
| Olaparib | Phthalazinone | PARP | Ovarian Cancer | 2014 |
| Tepotinib | Pyridazin-3-one | c-MET | NSCLC | 2021 |
| Deucravacitinib | 3-Aminopyridazine | TYK2 | Psoriasis | 2022 |
| Levosimendan | Pyridazinone hydrazide | Troponin C sensitizer/PDE3 | Acute Heart Failure | Not FDA-approved |
The 4-methoxy group in 4-methoxy-2H-pyridazin-3-one (C₅H₆N₂O₂; PubChem CID 53733299) confers distinct electronic and steric properties that enhance drug-receptor interactions [2] [6]:
4-Methoxy-2H-pyridazin-3-one derivatives demonstrate dual-pathway engagement through selective enzyme inhibition:
Table 2: Target Affinities of Key 4-Methoxy Pyridazinone Derivatives
| Biological Target | Representative Compound | Affinity (IC50/Ki) | Functional Activity |
|---|---|---|---|
| COX-2 | 6-(4-Methoxyphenyl)-2,4-dimethyl-2H-pyridazin-3-one | 53.9–62.1 μM | Selective COX-2 inhibition (SI=5.42–5.6) |
| PDE4 | 2-[2-(Dimethylamino)ethyl]-6-methoxy-4-(pyridin-2-yl)phthalazinone | < 100 nM | TNF-α reduction, bronchodilation |
| c-Met kinase | 4-Methoxy-6-phenylpyridazin-3-one analogs | 10–50 nM | Inhibition of HGF/c-Met signaling |
| PARP-1 | 4-Methoxy-1(2H)-phthalazinone derivatives | ~20 nM | DNA repair pathway blockade |
Comprehensive List of Pyridazinone Compounds Discussed
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1